[(4-Fluorophenyl)methyl](1-methoxybutan-2-yl)amine
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Overview
Description
(4-Fluorophenyl)methylamine is a chemical compound with the molecular formula C12H18FNO and a molecular weight of 211.28 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to a methoxybutylamine structure. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)methylamine can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzyl chloride with 1-methoxybutan-2-amine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for (4-Fluorophenyl)methylamine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-Fluorophenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)methylamine involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(4-Fluorophenyl)methylamine: Unique due to its specific substitution pattern and functional groups.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar in having a fluorophenyl group but differs in the presence of a thiazole ring.
4-(4-Fluorophenyl)-1,3-thiazol-2-amine: Shares the fluorophenyl group but has a different core structure.
Uniqueness
(4-Fluorophenyl)methylamine is unique due to its combination of a fluorophenyl group with a methoxybutylamine structure, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C12H18FNO |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-methoxybutan-2-amine |
InChI |
InChI=1S/C12H18FNO/c1-3-12(9-15-2)14-8-10-4-6-11(13)7-5-10/h4-7,12,14H,3,8-9H2,1-2H3 |
InChI Key |
QHYRPEFSPGOCIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC)NCC1=CC=C(C=C1)F |
Origin of Product |
United States |
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